molecular formula C24H19N3O3 B5302905 methyl 4-{5-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]furan-2-yl}-3-methylbenzoate

methyl 4-{5-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]furan-2-yl}-3-methylbenzoate

Cat. No.: B5302905
M. Wt: 397.4 g/mol
InChI Key: YUKFCZCYHSLLHT-ATVHPVEESA-N
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Description

Methyl 4-{5-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]furan-2-yl}-3-methylbenzoate is a complex organic compound that features a benzimidazole moiety fused with a furan ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{5-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]furan-2-yl}-3-methylbenzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the furan ring and the benzoate ester group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired yield. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{5-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]furan-2-yl}-3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.

Scientific Research Applications

Methyl 4-{5-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]furan-2-yl}-3-methylbenzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development and screening.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which methyl 4-{5-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]furan-2-yl}-3-methylbenzoate exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but often include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-(1H-benzimidazol-2-yl)-3-(2-furanyl)-2-propenenitrile share structural similarities and may exhibit comparable properties.

    Furan Derivatives: Compounds containing furan rings, such as 2-furylbenzoates, can be compared in terms of reactivity and applications.

Uniqueness

Methyl 4-{5-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]furan-2-yl}-3-methylbenzoate is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

methyl 4-[5-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]furan-2-yl]-3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c1-14-4-8-20-21(10-14)27-23(26-20)17(13-25)12-18-6-9-22(30-18)19-7-5-16(11-15(19)2)24(28)29-3/h4-12H,1-3H3,(H,26,27)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKFCZCYHSLLHT-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)C(=O)OC)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)C(=O)OC)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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